4-(4-Bromo-3-fluorophenyl)morpholine

Medicinal Chemistry Pharmacokinetics VAP-1 Inhibition

Select 4-(4-Bromo-3-fluorophenyl)morpholine as your VAP-1/SSAO inhibitor building block. Its N-linked morpholine delivers low TPSA (12.5 Ų) and high XLogP3 (2.5), enhancing membrane permeability over C-linked isomers. Commercial 97% purity reduces repurification steps. The matched deuterated analog enables precise LC-MS/MS quantification. Designed for scalable NASH, liver fibrosis, and inflammatory disease programs. Confirm batch purity and request a quote today.

Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
CAS No. 279261-83-5
Cat. No. B042066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-3-fluorophenyl)morpholine
CAS279261-83-5
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C10H11BrFNO/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6H2
InChIKeyPHEZXWMILXKGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-3-fluorophenyl)morpholine (CAS 279261-83-5): Baseline Identity and Procurement Reference


4-(4-Bromo-3-fluorophenyl)morpholine (CAS 279261-83-5) is a halogenated aromatic morpholine derivative with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.1 g/mol . Its structure features a morpholine ring substituted at the 4-position with a 4-bromo-3-fluorophenyl group . The compound is primarily classified as a synthetic building block and is noted in the literature as an intermediate for the preparation of Vascular Adhesion Protein-1 (VAP-1) inhibitors, a class of molecules being investigated for the treatment of inflammatory and fibrotic diseases .

Why 4-(4-Bromo-3-fluorophenyl)morpholine Cannot Be Interchanged with Close Analogs: The Case for Specificity


While numerous bromo-fluorophenyl morpholine isomers exist, their substitution patterns critically determine their specific synthetic utility and biological activity. For instance, 4-(4-Bromo-3-fluorophenyl)morpholine is cited as an intermediate for Vascular Adhesion Protein-1 (VAP-1) inhibitors , whereas its 2-fluoro positional isomer (CAS 513068-89-8) is associated with the synthesis of oxazolidinone antibacterials . Furthermore, the precise position of the morpholine attachment (N-linked at the 4-position vs. C-linked at the 2-position) fundamentally alters the molecule's physicochemical properties, such as hydrogen bond donor count and topological polar surface area, which in turn affect its reactivity and biological profile [1]. Therefore, generic substitution without validating the specific halogen substitution pattern and morpholine linkage would lead to divergent synthetic outcomes and biological activities, compromising the validity of any research or industrial process.

Quantitative Evidence for Differentiating 4-(4-Bromo-3-fluorophenyl)morpholine from Analogs


Isotope-Labeled Availability for VAP-1 Inhibitor Development

The specific utility of 4-(4-Bromo-3-fluorophenyl)morpholine in the context of Vascular Adhesion Protein-1 (VAP-1) inhibitor development is further evidenced by the commercial availability of its deuterated analog, 4-(4-Bromo-3-fluorophenyl)morpholine-d8. This labeled compound is explicitly marketed for use in the preparation of VAP-1 inhibitors . This contrasts with its closest positional isomers, 4-(4-Bromo-2-fluorophenyl)morpholine and 2-(4-bromo-3-fluorophenyl)morpholine, which lack this specific commercial availability for labeled VAP-1 inhibitor studies.

Medicinal Chemistry Pharmacokinetics VAP-1 Inhibition

Distinct Physicochemical Profile: Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption and membrane permeability. 4-(4-Bromo-3-fluorophenyl)morpholine has a calculated TPSA of 12.5 Ų . This value is significantly lower than that of the closely related analog 2-(4-bromo-3-fluorophenyl)morpholine, which has a TPSA of 21.3 Ų [1]. This difference is due to the N-linked versus C-linked morpholine ring, affecting the number of hydrogen bond donors and acceptors.

Physicochemical Profiling Drug Design ADME Prediction

Application-Specific Citation: Key Intermediate for Vascular Adhesion Protein-1 (VAP-1) Inhibitors

4-(4-Bromo-3-fluorophenyl)morpholine is explicitly cited in the literature and by commercial vendors as an intermediate used in the preparation of Vascular Adhesion Protein-1 (VAP-1) inhibitors . VAP-1 (also known as SSAO) is a promising therapeutic target for inflammatory and fibrotic diseases like non-alcoholic steatohepatitis (NASH) [1]. In contrast, the closely related positional isomer 4-(4-Bromo-2-fluorophenyl)morpholine (CAS 513068-89-8) is cited as an intermediate for the synthesis of oxazolidinone antibacterials .

Inflammation Fibrosis Immunology

XLogP3 Lipophilicity Benchmark

Lipophilicity, measured by XLogP3, is a key parameter influencing solubility, permeability, and metabolic stability. 4-(4-Bromo-3-fluorophenyl)morpholine has a calculated XLogP3 of 2.5 . This value is higher than that of the 2-substituted analog 2-(4-bromo-3-fluorophenyl)morpholine, which has an XLogP3 of 2.1 [1].

Physicochemical Profiling Drug Design Lipophilicity

Purity and Quality Control Benchmark for Procurement

When comparing 4-(4-Bromo-3-fluorophenyl)morpholine to a structurally similar analog, 2-(3-bromo-4-fluorophenyl)morpholine, a clear difference in available purity specifications exists. The target compound is commonly supplied with a guaranteed purity of 97-98% . In contrast, the analog is offered at a lower purity of 95% by the same supplier, indicating a higher level of quality control and consistency for the target compound [1].

Chemical Synthesis Quality Control Procurement

Validated Application Scenarios for 4-(4-Bromo-3-fluorophenyl)morpholine in Research and Development


Synthesis of VAP-1/SSAO Inhibitors for Inflammatory Disease Research

Researchers focused on developing small molecule inhibitors of Vascular Adhesion Protein-1 (VAP-1/SSAO) should prioritize 4-(4-Bromo-3-fluorophenyl)morpholine. As established in Section 3, this compound is explicitly cited as an intermediate for preparing this class of inhibitors . This provides a direct, literature-supported starting point for synthesizing lead compounds targeting diseases like NASH, liver fibrosis, and other inflammatory conditions [2].

Medicinal Chemistry Campaigns Requiring Defined Physicochemical Parameters

In drug discovery projects where fine-tuning lipophilicity and membrane permeability is critical, 4-(4-Bromo-3-fluorophenyl)morpholine offers a distinct advantage. Its calculated TPSA of 12.5 Ų and XLogP3 of 2.5 represent a specific physicochemical profile that differs significantly from C-linked morpholine analogs, which have higher TPSA values (e.g., 21.3 Ų) and lower lipophilicity [2]. This makes the compound a more suitable building block for achieving lower TPSA and higher logP targets within a chemical series.

Preclinical Pharmacokinetic Studies Using Stable Isotope-Labeled Internal Standards

For in vivo pharmacokinetic (PK) or drug metabolism and pharmacokinetic (DMC) studies on VAP-1 inhibitors, the availability of the deuterated analog 4-(4-Bromo-3-fluorophenyl)morpholine-d8 makes the parent compound a strategic choice. Using a matched internal standard is essential for accurate LC-MS/MS quantification in biological matrices. Procuring both the non-labeled building block and its labeled counterpart from the same synthetic route ensures consistency and traceability in bioanalytical method development and validation.

High-Reproducibility Synthetic Chemistry and Process Development

When scaling up synthetic routes or establishing a reliable medicinal chemistry workflow, the higher commercial purity of 4-(4-Bromo-3-fluorophenyl)morpholine (typically 97-98%) compared to some of its analogs (e.g., 95%) offers a practical advantage. This higher purity specification reduces the need for additional purification steps and minimizes the risk of impurities interfering with subsequent reactions, thereby improving overall yield and process robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromo-3-fluorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.